6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol
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Overview
Description
6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a hydroxy group, and a long aliphatic chain with multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the hydroxy group and the undecadienyl chain through a series of reactions such as alkylation, reduction, and oxidation. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the undecadienyl chain can be reduced to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of double bonds.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridine ring play crucial roles in its binding to enzymes or receptors, leading to modulation of biological activities. The undecadienyl chain may also contribute to its overall activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-{(1R,2S)-2-[(1E,3R,5Z)-3-Hydroxy-1,5-undecadien-1-yl]-5-oxo-3-cyclopenten-1-yl}butanoic acid
- 6-{(1R,2S,3S,5R)-3,5-Dihydroxy-2-[(1E,3R,5Z)-3-hydroxy-1,5-undecadien-1-yl]cyclopentyl}hexanoic acid
Uniqueness
6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol is unique due to its specific combination of a pyridine ring, a hydroxy group, and a long aliphatic chain with multiple double bonds. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
6-[6-(3-hydroxyundeca-1,5-dienyl)pyridin-2-yl]hexane-1,5-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBOAUIJLDEICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119477-85-9 |
Source
|
Record name | U-75302 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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